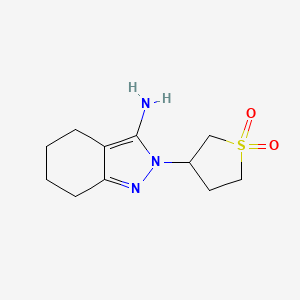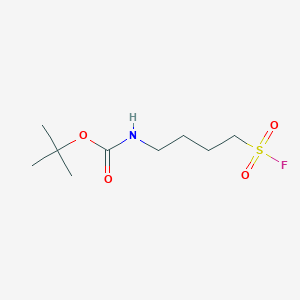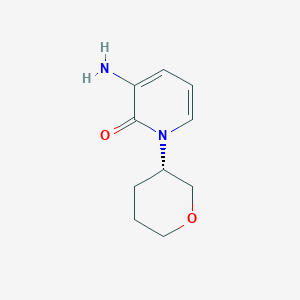
(S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridinone core with an amino group and a tetrahydropyran moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tetrahydro-2H-pyran-3-amine and 2-bromo-3-chloropyridine.
Coupling Reaction: The key step involves a coupling reaction between (S)-tetrahydro-2H-pyran-3-amine and 2-bromo-3-chloropyridine in the presence of a base such as sodium tert-butoxide and a palladium catalyst.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
(S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso derivatives, dihydropyridinone derivatives, and various substituted pyridinone derivatives.
科学的研究の応用
(S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
作用機序
The mechanism of action of (S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group and pyridinone core can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-Tetrahydro-2H-pyran-3-amine: A related compound with a similar structure but different stereochemistry.
2-Bromo-3-chloropyridine: A precursor used in the synthesis of (S)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a tetrahydropyran moiety
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-amino-1-[(3S)-oxan-3-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2/t8-/m0/s1 |
InChIキー |
DNSQAHXNJHBTBH-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@@H](COC1)N2C=CC=C(C2=O)N |
正規SMILES |
C1CC(COC1)N2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
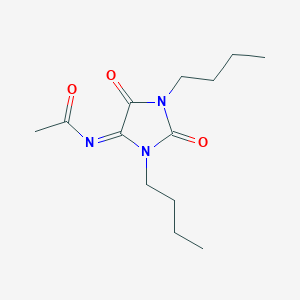
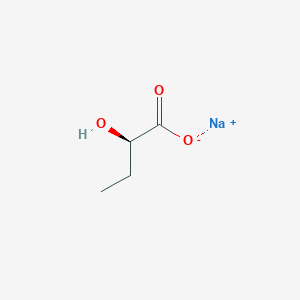
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
